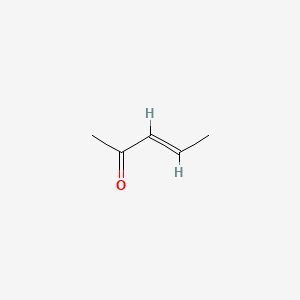
1H-indole-3,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-indole-3,4-dicarbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by the presence of two cyano groups attached to the indole ring, specifically at the 3 and 4 positions. This structural feature imparts unique chemical properties to the compound, making it a subject of interest in synthetic organic chemistry and various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: 1H-indole-3,4-dicarbonitrile can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as 2-nitrophenylacetonitrile with malononitrile under basic conditions.
Substitution Reactions: Another approach is the substitution of halogenated indole derivatives with cyanide ions in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1H-indole-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, cyanide salts, and various catalysts.
Major Products Formed:
Oxidation Products: Oxo-indole derivatives.
Reduction Products: Amino-indole derivatives.
Substitution Products: Various substituted indoles depending on the reagents used.
科学的研究の応用
1H-indole-3,4-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-indole-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The presence of cyano groups enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.
類似化合物との比較
- 1H-indole-3-carbaldehyde
- 1H-indole-2,3-dione
- 1H-indole-3-acetonitrile
Comparison: 1H-indole-3,4-dicarbonitrile is unique due to the presence of two cyano groups, which significantly influence its chemical reactivity and biological activity. Compared to other indole derivatives, it exhibits distinct properties that make it suitable for specific applications in synthetic chemistry and biomedical research.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H-indole-3,4-dicarbonitrile involves the reaction of 3-cyanoaniline with malononitrile in the presence of a base to form the intermediate 3-(cyanomethyl)indole-2-carbonitrile. This intermediate is then cyclized using a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "3-cyanoaniline", "malononitrile", "base", "Lewis acid catalyst" ], "Reaction": [ "Step 1: 3-cyanoaniline is reacted with malononitrile in the presence of a base, such as sodium ethoxide, to form 3-(cyanomethyl)indole-2-carbonitrile.", "Step 2: The intermediate 3-(cyanomethyl)indole-2-carbonitrile is then cyclized using a Lewis acid catalyst, such as zinc chloride, to yield 1H-indole-3,4-dicarbonitrile.", "Overall reaction: 3-cyanoaniline + malononitrile + base + Lewis acid catalyst → 1H-indole-3,4-dicarbonitrile" ] } | |
CAS番号 |
1699369-96-4 |
分子式 |
C10H5N3 |
分子量 |
167.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



